molecular formula C18H17NO2 B1680223 1-((4-Methoxyanilino)methyl)-2-naphthol CAS No. 6638-24-0

1-((4-Methoxyanilino)methyl)-2-naphthol

Cat. No. B1680223
CAS RN: 6638-24-0
M. Wt: 279.3 g/mol
InChI Key: IBZVGAKJSAZIAB-UHFFFAOYSA-N
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Description

“1-((4-Methoxyanilino)methyl)-2-naphthol” is a complex organic compound. It likely contains a naphthol group, which is a class of phenolic compounds that are derivatives of naphthalene. It also seems to contain a methoxyaniline group, which is an aniline derivative where an aniline hydrogen is replaced by a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its naphthol and methoxyaniline groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Methoxyaniline derivatives are known to undergo a variety of chemical reactions, including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Catalytic Applications

1-((4-Methoxyanilino)methyl)-2-naphthol and its derivatives have been explored for their catalytic properties. For instance, the compound 2-Methoxynaphthalene, derived from 2-naphthol, is used in the production of naproxen, a non-steroidal, anti-inflammatory drug. Research has focused on using greener agents like dimethyl carbonate for the catalytic methylation of 2-naphthol (Yadav & Salunke, 2013).

Chiral Catalyst Applications

Certain derivatives of 1-((4-Methoxyanilino)methyl)-2-naphthol serve as key intermediates in the synthesis of chiral catalysts. These catalysts are significant in the addition reactions of dialkyl zinc compounds with aldehydes, which are vital in organic synthesis (Huang et al., 2007).

Histochemical Techniques

In histochemistry, certain naphthols, including derivatives of 1-((4-Methoxyanilino)methyl)-2-naphthol, are used as reagents for tissue oxidase demonstration. This application is vital for studying cellular and tissue structures in biological research (Burstone, 1959).

Synthesis of Intercalating Moieties

Compounds like 7-methoxy-5-methyl-2-naphthol, a precursor of 1-carboxylic acid, derived from 4-methoxy-2,6-dimethylbenzaldehyde, are used as intercalating moieties in the synthesis of enediyne and other antibiotics. This showcases the compound's importance in antibiotic development (Brown et al., 1995).

Conformational Studies in Organic Chemistry

The compound 1-(amino(2-hydroxyphenyl)methyl)-2-naphthol is used in the synthesis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines. These compounds have been extensively studied for their conformational properties, contributing to the understanding of molecular structures in organic chemistry (Csütörtöki et al., 2012).

Oxidative Coupling in Catalysis

In catalysis, derivatives of 1-naphthols, including those related to 1-((4-Methoxyanilino)methyl)-2-naphthol, are utilized in oxidative coupling reactions. These reactions are crucial in the synthesis of various compounds, demonstrating the compound's role in catalytic processes (Maphoru et al., 2014).

Safety And Hazards

Like all chemical compounds, “1-((4-Methoxyanilino)methyl)-2-naphthol” would need to be handled with appropriate safety precautions. Aniline and naphthol derivatives can be hazardous and may require specific storage and handling procedures .

Future Directions

The future research directions involving this compound would likely depend on its properties and potential applications. For example, if it has biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

1-[(4-methoxyanilino)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-21-15-9-7-14(8-10-15)19-12-17-16-5-3-2-4-13(16)6-11-18(17)20/h2-11,19-20H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZVGAKJSAZIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90985019
Record name 1-[(4-Methoxyanilino)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Methoxyanilino)methyl)-2-naphthol

CAS RN

6638-24-0
Record name NSC47924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-Methoxyanilino)methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90985019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Pesapane, C Di Giovanni, FW Rossi, D Alfano… - Oncotarget, 2015 - ncbi.nlm.nih.gov
The 67 kDa laminin receptor (67LR) is a non-integrin receptor for laminin (LM) that derives from a 37 kDa precursor (37LRP). 67LR expression is increased in neoplastic cells and …
Number of citations: 34 www.ncbi.nlm.nih.gov

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